Hsd17B13-IN-22

Description

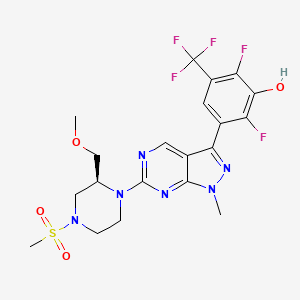

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H21F5N6O4S |

|---|---|

Molecular Weight |

536.5 g/mol |

IUPAC Name |

2,6-difluoro-3-[6-[(2S)-2-(methoxymethyl)-4-methylsulfonylpiperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-3-yl]-5-(trifluoromethyl)phenol |

InChI |

InChI=1S/C20H21F5N6O4S/c1-29-18-12(16(28-29)11-6-13(20(23,24)25)15(22)17(32)14(11)21)7-26-19(27-18)31-5-4-30(36(3,33)34)8-10(31)9-35-2/h6-7,10,32H,4-5,8-9H2,1-3H3/t10-/m0/s1 |

InChI Key |

BHZZWEVPPLINLX-JTQLQIEISA-N |

Isomeric SMILES |

CN1C2=NC(=NC=C2C(=N1)C3=CC(=C(C(=C3F)O)F)C(F)(F)F)N4CCN(C[C@H]4COC)S(=O)(=O)C |

Canonical SMILES |

CN1C2=NC(=NC=C2C(=N1)C3=CC(=C(C(=C3F)O)F)C(F)(F)F)N4CCN(CC4COC)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Synthesis of Potent HSD17B13 Inhibitors: A Technical Guide

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2] Genome-wide association studies (GWAS) have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, including NASH, alcoholic liver disease, cirrhosis, and hepatocellular carcinoma.[1] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in hepatocytes.[1][3] While its precise physiological function is still under investigation, it is understood to be involved in lipid and steroid metabolism.[4][5] The development of potent and selective small-molecule inhibitors of HSD17B13 is a key strategy for replicating the protective effects of the genetic variants and offering a novel therapeutic approach for liver diseases.

This technical guide provides an in-depth overview of the discovery and synthesis of HSD17B13 inhibitors, with a focus on the well-characterized chemical probe BI-3231. While information on a compound specifically designated "Hsd17B13-IN-22" is limited in publicly available literature, the principles and methodologies described herein are representative of the broader drug discovery efforts targeting HSD17B13.[6]

Discovery of HSD17B13 Inhibitors

The discovery of novel HSD17B13 inhibitors has been propelled by high-throughput screening (HTS) campaigns followed by rigorous structure-activity relationship (SAR) optimization.

High-Throughput Screening (HTS)

The initial step in identifying novel HSD17B13 inhibitors involves screening large compound libraries for molecules that can modulate the enzyme's activity. A common approach is to use a biochemical assay with purified recombinant human HSD17B13 enzyme.

A notable HTS campaign utilized estradiol as a substrate and monitored the NAD+-dependent formation of estrone.[1] This screen identified an initial hit, compound 1 , which served as the starting point for further chemical optimization.[1]

Experimental Workflow: High-Throughput Screening

Caption: High-throughput screening workflow for the identification of HSD17B13 inhibitors.

Hit-to-Lead Optimization

Following the identification of initial hits from the HTS, a hit-to-lead optimization process is initiated. This involves synthesizing analogs of the hit compound to improve its potency, selectivity, and physicochemical properties.

The optimization of the initial hit, compound 1 , led to the discovery of BI-3231 (compound 45 ).[1] This process involved systematic modifications of different parts of the molecule to explore the SAR. For instance, replacing the five-membered heterocycle with a six-membered one generally resulted in decreased activity.[2]

Synthesis of HSD17B13 Inhibitors

The synthesis of potent HSD17B13 inhibitors like BI-3231 involves multi-step chemical reactions. A generalized synthetic approach often starts from commercially available building blocks that are sequentially modified to construct the final complex molecule. The specific synthetic routes are proprietary to the discovering organizations, but the principles of medicinal chemistry guide the process.

Logical Relationship: Hit-to-Lead Optimization

Caption: Iterative cycle of hit-to-lead optimization for developing HSD17B13 inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for representative HSD17B13 inhibitors.

Table 1: In Vitro Potency of HSD17B13 Inhibitors

| Compound | HSD17B13 IC50 (nM) | Assay Substrate |

| Compound 1 (Initial Hit) | >10,000 | Estradiol |

| BI-3231 (Compound 45 ) | 4.6 | Estradiol |

| INI-822 | Potent Inhibitor (Specific IC50 not disclosed) | Not specified |

Data for BI-3231 is sourced from the Journal of Medicinal Chemistry.[2]

Table 2: Physicochemical and Pharmacokinetic Properties of BI-3231

| Property | Value |

| Aqueous Solubility (pH 7.4) | 0.1 µg/mL |

| Caco-2 Permeability (Papp A-B) | 28 x 10^-6 cm/s |

| Mouse Microsomal Stability (Clint) | 1.8 µL/min/mg |

| Human Microsomal Stability (Clint) | 1.3 µL/min/mg |

Data for BI-3231 is sourced from the Journal of Medicinal Chemistry.[2]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are generalized protocols for key experiments in the discovery and characterization of HSD17B13 inhibitors.

HSD17B13 Enzyme Inhibition Assay

This assay is used to determine the potency of compounds in inhibiting the enzymatic activity of HSD17B13.

Materials:

-

Purified recombinant human HSD17B13 enzyme

-

Assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)

-

Substrate (e.g., Estradiol or Leukotriene B4)

-

Cofactor (NAD+)

-

Test compounds

-

Detection reagent (e.g., NAD-Glo™ Assay kit)

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the test compounds to a 384-well assay plate.

-

Add the HSD17B13 enzyme to the wells.

-

Initiate the reaction by adding the substrate and NAD+.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent to measure the amount of NADH produced.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to the target protein in a cellular environment.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Test compound

-

Lysis buffer

-

Antibodies for Western blotting (anti-HSD17B13 and loading control)

Procedure:

-

Treat the cells with the test compound or vehicle control.

-

Harvest and lyse the cells.

-

Heat the cell lysates at a range of temperatures.

-

Centrifuge to separate the soluble and aggregated proteins.

-

Analyze the soluble fraction by Western blotting using an anti-HSD17B13 antibody.

-

The binding of the inhibitor is expected to stabilize the protein, resulting in a higher melting temperature compared to the vehicle control.

Signaling Pathway and Mechanism of Action

HSD17B13 is a lipid droplet-associated protein, and its inhibition is thought to modulate lipid metabolism within hepatocytes. While the exact signaling pathway is not fully elucidated, it is known to influence the levels of certain bioactive lipids. Loss-of-function of HSD17B13 is protective against liver injury.

Signaling Pathway: HSD17B13 in Liver Disease Pathogenesis

Caption: Proposed role of HSD17B13 in liver disease and the effect of its inhibition.

Conclusion

The discovery and development of potent and selective HSD17B13 inhibitors, such as BI-3231, represent a promising, genetically validated therapeutic strategy for NASH and other chronic liver diseases. The process, from high-throughput screening to lead optimization and synthesis, requires a multidisciplinary approach. The availability of well-characterized chemical probes is essential for further elucidating the biological functions of HSD17B13 and for validating its role as a drug target. Future research will likely focus on advancing these inhibitors into clinical development and exploring their efficacy in patient populations.

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]

- 5. Mechanism of action and clinical application of 17β-hydroxysteroid dehydrogenase 13 in alcohol-related liver diseases [lcgdbzz.org]

- 6. medchemexpress.com [medchemexpress.com]

Hsd17B13-IN-22 target engagement and binding affinity

An In-depth Technical Guide to Hsd17B13 Target Engagement and Binding Affinity of the Inhibitor BI-3231

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genome-wide association studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH), alcoholic liver disease, and cirrhosis.[2][3] This has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions. The development of potent and selective inhibitors is crucial for elucidating the physiological function of HSD17B13 and for its validation as a drug target. This guide focuses on the target engagement and binding affinity of a well-characterized HSD17B13 inhibitor, BI-3231.[2][4]

Quantitative Data Summary

The binding affinity and inhibitory potency of BI-3231 against HSD17B13 have been determined through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: Binding Affinity and Potency of BI-3231

| Parameter | Species | Value | Assay Type | Substrate |

| IC50 | Human | 1 nM | Biochemical | Estradiol |

| IC50 | Mouse | 13 nM | Biochemical | Estradiol |

| Ki | Human | N/A | Biochemical | Estradiol |

| Cellular IC50 | Human | Double-digit nM | Cellular | Estradiol |

N/A: Data not available in the public domain.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Assay for HSD17B13 Inhibition (IC50 Determination)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of recombinant HSD17B13.

Materials:

-

Recombinant human or mouse HSD17B13 enzyme

-

Substrate: Estradiol or Leukotriene B4 (LTB4)[2]

-

Cofactor: NAD+[2]

-

Test inhibitor (e.g., BI-3231)

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[5]

-

Detection Method: NAD-Glo™ Assay (Promega) for NADH detection or RapidFire mass spectrometry for product detection.[5][6]

Procedure:

-

Prepare a dilution series of the test inhibitor.

-

In a 96-well or 384-well plate, add the assay buffer.

-

Add the HSD17B13 enzyme to a final concentration of 50-100 nM.[5]

-

Add the test inhibitor at various concentrations.

-

Initiate the enzymatic reaction by adding the substrate (10-50 µM Estradiol or LTB4) and NAD+.[5]

-

Incubate the reaction mixture at a controlled temperature.

-

Stop the reaction and measure the output. For the NAD-Glo™ assay, luminescence is measured to quantify NADH production. For mass spectrometry, the formation of the oxidized product is quantified.

-

The IC50 value is calculated by fitting the dose-response curve using a suitable nonlinear regression model.

Cellular Assay for HSD17B13 Inhibition

This assay measures the inhibitory activity of a compound on HSD17B13 within a cellular context.

Materials:

-

HEK293 cells stably expressing human or mouse HSD17B13.[6]

-

Cell culture medium.

-

Substrate: Estradiol.[6]

-

Test inhibitor (e.g., BI-3231).

-

Detection Method: RapidFire mass spectrometry to measure the conversion of the substrate to its product.[6]

Procedure:

-

Seed the HEK293 cells expressing HSD17B13 in multi-well plates and allow them to adhere.

-

Treat the cells with a dilution series of the test inhibitor and incubate for a specified period.

-

Add the substrate (estradiol) to the cell culture medium.

-

After a further incubation period, collect the cell lysate or supernatant.

-

Analyze the samples using RapidFire mass spectrometry to quantify the product of the enzymatic reaction.

-

Determine the cellular IC50 value from the dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method used to verify that a compound binds to its intended target protein in a cellular environment. Ligand binding typically stabilizes the target protein, leading to an increase in its melting temperature (Tm).[7]

Materials:

-

Cells expressing the target protein (e.g., HEK293-HSD17B13).

-

Test compound.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer.

-

Instrumentation for heating samples (e.g., PCR cycler).

-

Instrumentation for protein detection (e.g., Western blot apparatus, ELISA reader, or mass spectrometer).

Procedure:

-

Treat the cells with the test compound or a vehicle control.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and divide them into aliquots.

-

Heat the aliquots to a range of different temperatures for a fixed duration (e.g., 3 minutes).

-

Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).

-

Separate the soluble protein fraction from the precipitated, denatured protein by centrifugation.

-

Analyze the amount of soluble target protein in the supernatant using a suitable detection method like Western blotting or ELISA.

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve.

-

The shift in the melting temperature (ΔTm) in the presence of the compound compared to the vehicle control indicates target engagement.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of HSD17B13 inhibition by BI-3231.

Caption: Experimental workflow for CETSA.

Caption: Relationship between binding affinity and target engagement.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. enanta.com [enanta.com]

- 6. enanta.com [enanta.com]

- 7. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]

Hsd17B13-IN-22: A Technical Overview of In Vitro Enzymatic Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic activity of Hsd17B13 inhibitors, with a focus on the context surrounding compounds like Hsd17B13-IN-22. While specific quantitative data for a compound explicitly named "this compound" is not publicly available in the reviewed literature, this document summarizes the typical in vitro enzymatic activity of potent and selective Hsd17B13 inhibitors from relevant chemical series.

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3] This has made Hsd17B13 an attractive therapeutic target for the development of inhibitors.

Quantitative In Vitro Enzymatic Activity of Hsd17B13 Inhibitors

The following table summarizes the in vitro enzymatic activity of representative Hsd17B13 inhibitors. The data is compiled from publicly available scientific literature and showcases the potency of these compounds against Hsd17B13 using various substrates.

| Inhibitor | IC50 | Substrate | Assay Type | Source |

| HSD17B13-IN-9 | 0.01 µM | Not Specified | Enzymatic Assay | MedchemExpress |

| HSD17B13-IN-23 | < 0.1 µM | Estradiol | Enzymatic Assay | MedchemExpress |

| HSD17B13-IN-23 | < 1 µM | Leukotriene B3 | Enzymatic Assay | MedchemExpress |

| BI-3231 | 13 nM (mouse) | Estradiol | Enzymatic Assay | ACS Publications |

| BI-3231 | 1 nM (human) | Estradiol | Enzymatic Assay | ACS Publications |

Note: Data for a compound specifically designated as "this compound" is not available in the public domain at the time of this review. The compounds listed are representative of the potency of inhibitors developed for this target.

Experimental Protocols for In Vitro Enzymatic Activity Assays

The in vitro enzymatic activity of Hsd17B13 and the potency of its inhibitors are typically determined using biochemical assays that monitor the conversion of a substrate to a product. The two primary methods employed are luminescence-based assays that detect the production of NADH and mass spectrometry-based assays that directly measure product formation.

Luminescence-Based NADH Detection Assay (e.g., NAD-Glo™ Assay)

This assay measures the increase in NADH concentration resulting from the Hsd17B13-catalyzed oxidation of a substrate.

a. Materials and Reagents:

-

Recombinant human Hsd17B13 enzyme

-

Substrate (e.g., Estradiol, Leukotriene B4, Retinol)

-

NAD+ (cofactor)

-

Test inhibitor (e.g., this compound)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20)

-

NAD-Glo™ Reagent (Promega)

-

384-well white assay plates

b. Experimental Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

Add a small volume (e.g., 1 µL) of the inhibitor dilutions to the wells of a 384-well plate.

-

Prepare an enzyme/substrate/cofactor master mix in assay buffer containing recombinant Hsd17B13, the chosen substrate (e.g., 10-50 µM Estradiol), and NAD+.

-

Initiate the enzymatic reaction by adding the master mix to the wells containing the inhibitor.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the generated NADH by adding the NAD-Glo™ Reagent according to the manufacturer's protocol.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition based on control wells (with and without enzyme) and determine the IC50 value by fitting the data to a dose-response curve.

Mass Spectrometry-Based Product Detection Assay (e.g., RapidFire MS)

This method provides a direct measurement of the enzymatic product, offering a label-free and often more direct assessment of enzyme activity.

a. Materials and Reagents:

-

Same as the luminescence assay, excluding the NAD-Glo™ Reagent.

-

Quench solution (e.g., acetonitrile with an internal standard).

b. Experimental Procedure:

-

Perform the enzymatic reaction as described in steps 1-4 of the luminescence-based assay.

-

After the desired incubation period, quench the reaction by adding a quench solution.

-

Analyze the samples using a high-throughput mass spectrometry system (e.g., RapidFire MS) to quantify the amount of product formed.

-

The product is detected based on its specific mass-to-charge ratio (m/z).

-

Calculate the percent inhibition and IC50 values as described for the luminescence assay.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the processes involved in determining the in vitro enzymatic activity of Hsd17B13 inhibitors, the following diagrams have been generated.

References

- 1. WO2019183164A1 - 17β-HYDROXYSTEROID DEHYDROGENASE TYPE 13 (HSD17B13) iRNA COMPOSITIONS AND METHODS OF USE THEREOF - Google Patents [patents.google.com]

- 2. US10961583B2 - Inhibition of HSD17B13 in the treatment of liver disease in patients expressing the PNPLA3 I148M variation - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

The Role of HSD17B13 Inhibition in Hepatic Lipid Metabolism: A Technical Overview

Disclaimer: As of November 2025, there is no publicly available scientific literature or clinical data for a specific compound designated "Hsd17B13-IN-22". This technical guide synthesizes the current understanding of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) inhibition on hepatic lipid metabolism based on preclinical and genetic studies involving various inhibitory modalities, such as RNA interference and the study of human loss-of-function variants. This information is intended to serve as a proxy for the potential effects of a specific small molecule inhibitor like this compound.

Introduction

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Its expression is significantly upregulated in patients with non-alcoholic fatty liver disease (NAFLD).[3][4][5] Genome-wide association studies have identified that loss-of-function variants in the HSD17B13 gene, particularly the rs72613567:TA splice variant, are strongly associated with a reduced risk of progressing from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[4][6] This protective effect has established HSD17B13 as a promising therapeutic target for the treatment of NAFLD and other chronic liver diseases.[1][2] Inhibition of HSD17B13 is hypothesized to mimic the protective phenotype observed in individuals with these genetic variants, thereby preventing the progression of liver disease.[5]

Core Mechanism of Action

HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[1][7] While its precise enzymatic functions are still under investigation, it is known to possess retinol dehydrogenase activity and is implicated in the metabolism of various lipids, including steroids and eicosanoids.[4][8] Overexpression of HSD17B13 in mouse models leads to accelerated lipid droplet biogenesis and increased accumulation of neutral lipids in the liver.[4] Conversely, inhibition or knockdown of HSD17B13 has been shown to ameliorate hepatic steatosis, reduce liver injury markers, and alter the hepatic lipidome. The protective mechanism may involve changes in phospholipid metabolism and a reduction in pyrimidine catabolism, which is linked to liver fibrosis.[8]

Quantitative Data on HSD17B13 Inhibition

The following tables summarize key quantitative findings from preclinical studies investigating the effects of HSD17B13 inhibition, primarily through shRNA-mediated knockdown in mouse models of NAFLD.

Table 1: Effect of HSD17B13 Knockdown on Hepatic Lipid Content and Liver Weight in High-Fat Diet (HFD) Fed Mice

| Parameter | Control (HFD + Scrambled shRNA) | HSD17B13 Knockdown (HFD + shHsd17b13) | Percentage Change | Reference |

| Liver Triglycerides | High | Decreased by 45% | ↓ 45% | [1] |

| Diacylglycerols (e.g., DAG 34:3) | High | Major Decrease | ↓ | [9] |

| Phosphatidylcholines (e.g., PC 34:3, PC 42:10) | Low | Increased | ↑ | [1][9] |

Table 2: Effect of HSD17B13 Knockdown on Serum Biomarkers in HFD-Fed Mice

| Parameter | Control (HFD + Scrambled shRNA) | HSD17B13 Knockdown (HFD + shHsd17b13) | Outcome | Reference |

| Alanine Aminotransferase (ALT) | Elevated | Significantly Decreased | Hepatoprotection | [3][9][10] |

| Aspartate Aminotransferase (AST) | Elevated | Reduced | Hepatoprotection | [4] |

| Fibroblast Growth Factor 21 (FGF21) | Elevated | Decreased | Improved metabolic health | [10] |

Table 3: Effect of HSD17B13 Knockdown on Hepatic Gene Expression in HFD-Fed Mice

| Gene Category | Gene | Control (HFD + Scrambled shRNA) | HSD17B13 Knockdown (HFD + shHsd17b13) | Implication | Reference |

| Fibrosis Markers | Timp2 | Upregulated | Significantly Decreased | Anti-fibrotic effect | [1][10] |

| Col1a1, Col4a1, Timp1 | Upregulated | Trended to Decrease | Anti-fibrotic effect | [1] | |

| Inflammation Marker | Cd68 | Upregulated | Decreased | Anti-inflammatory effect | [1] |

| Lipid Metabolism | Cd36 | Upregulated | Inhibited Induction | Reduced fatty acid uptake | [9] |

Table 4: In Vitro Efficacy of HSD17B13 Antisense Oligonucleotide (ASO)

| Cell Type | Duration of Treatment | IC₅₀ Value | Reference |

| Primary Mouse Hepatocytes | 24 hours | 83 nM | [11] |

| Primary Mouse Hepatocytes | 48 hours | 76 nM | [11] |

| Primary Mouse Hepatocytes | 72 hours | 29 nM | [11] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for HSD17B13 in Hepatic Steatosis

Caption: Proposed mechanism of HSD17B13 in promoting hepatic steatosis.

Experimental Workflow for In Vivo Evaluation of HSD17B13 Inhibition

Caption: Workflow for AAV-shRNA mediated HSD17B13 knockdown in a diet-induced mouse model of NAFLD.

Logical Framework: HSD17B13 Inhibition to Hepatoprotection

Caption: Logical flow from HSD17B13 inhibition to the resulting hepatoprotective effects.

Experimental Protocols

In Vivo HSD17B13 Knockdown in a Diet-Induced NAFLD Mouse Model

This protocol is synthesized from methodologies described in studies using AAV-delivered shRNA.[3][12]

-

Animal Model: Male C57BL/6J mice, 3-4 weeks of age, are used.

-

Diet-Induced NAFLD: At 11 weeks of age, mice are placed on a high-fat diet (HFD, e.g., 45% kcal from fat) for at least 11-12 weeks to induce obesity and hepatic steatosis. A control group is maintained on a standard chow diet.

-

AAV Vector Production: Adeno-associated virus serotype 8 (AAV8) vectors are produced to express either a short hairpin RNA targeting Hsd17b13 (AAV8-shHsd17b13) or a non-targeting scrambled sequence (AAV8-shScrambled).

-

Vector Administration: After the diet induction period, mice are administered a single intravenous (tail vein) injection of the AAV8 vector at a specified dose (e.g., 1 x 10¹¹ genome copies per animal).

-

Monitoring and Sample Collection: Mice are monitored for a period of 2-4 weeks post-injection. Following this period, they are fasted (e.g., for 5 hours) and then euthanized. Blood is collected via cardiac puncture for serum analysis, and liver tissue is harvested, weighed, and snap-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.

-

Biochemical Analysis:

-

Histological Analysis: Formalin-fixed, paraffin-embedded liver sections are stained with Hematoxylin and Eosin (H&E) to assess lipid accumulation (steatosis) and overall liver morphology.

-

Gene Expression Analysis: Total RNA is extracted from a portion of the liver tissue. Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of Hsd17b13 (to confirm knockdown) and genes related to fibrosis (Timp1, Timp2, Col1a1), inflammation (Cd68), and lipid metabolism (Cd36).

-

Lipidomics: Untargeted lipidomic analysis of liver tissue can be performed using mass spectrometry to identify changes in specific lipid species, such as diacylglycerols and phosphatidylcholines.[1]

In Vitro Inhibition Assay Using Antisense Oligonucleotides (ASOs)

This protocol is based on methodologies for testing ASO efficacy in primary hepatocytes.[11]

-

Cell Culture: Primary hepatocytes are isolated from mice.

-

ASO Treatment: Hepatocytes are treated with varying concentrations of Hsd17b13 ASO (e.g., 10 nM to 6 µM) or a negative control scramble ASO.

-

Incubation: The cells are incubated for different time points (e.g., 24, 48, and 72 hours).

-

RNA Extraction and qRT-PCR: Following incubation, cellular RNA is extracted. The expression of the Hsd17b13 gene is quantified using qRT-PCR to determine the level of knockdown.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated based on the dose-response curve of Hsd17b13 gene expression at each time point.

Conclusion

Targeting HSD17B13 presents a genetically validated and compelling strategy for the treatment of NAFLD and the prevention of its progression to more severe liver disease. Preclinical data, primarily from RNA interference studies, consistently demonstrate that inhibiting HSD17B13 leads to a significant reduction in hepatic steatosis, improved liver enzyme profiles, and favorable changes in the expression of genes involved in fibrosis and inflammation. The mechanism appears to be linked to a comprehensive remodeling of the hepatic lipidome, particularly affecting triglyceride storage and phospholipid composition. While specific data for a compound named this compound is not available, the wealth of research on HSD17B13 inhibition provides a strong rationale for the development of small molecule inhibitors and other therapeutic agents targeting this enzyme. Further research and clinical trials will be crucial to translate these promising preclinical findings into effective therapies for patients with chronic liver disease.

References

- 1. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apolipoprotein B Knockdown by AAV-delivered shRNA Lowers Plasma Cholesterol in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Biology of Hsd17B13-IN-22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural biology of 17β-hydroxysteroid dehydrogenase type 13 (Hsd17B13) in complex with inhibitors, with a focus on Hsd17B13-IN-22 and similar small molecules. Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that has emerged as a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatohepatitis (MASH).[1][2][3][4][5][6][7][8][9][10][11] Loss-of-function variants in the HSD17B13 gene have been shown to be protective against the progression of these chronic liver diseases.[1][2][4][5][6][7][8]

Core Concepts in Hsd17B13 Structural Biology

Recent crystallographic studies have elucidated the full-length structure of Hsd17B13, revealing key architectural features that govern its function and localization.[1][3][12][13][14][15] The enzyme exists as a homodimer and each subunit is comprised of a catalytic core domain and a membrane-anchoring domain.[12][16] The catalytic domain houses the binding sites for the NAD+ cofactor and the substrate.[12][13] A notable feature is the presence of a putative catalytic triad consisting of Ser-172, Tyr-185, and Lys-189.[2][12]

The N-terminal region of Hsd17B13 is crucial for its localization to lipid droplets.[16] This region contains a hydrophobic domain and a PAT-like domain, which are essential for its trafficking from the endoplasmic reticulum to the lipid droplet surface.[7][16] The crystal structures of Hsd17B13 in complex with NAD+ and small molecule inhibitors have provided a basis for understanding how these inhibitors interact with the active site and the cofactor, offering a roadmap for structure-based drug design.[1][3][12][13][14][15]

Quantitative Data: Inhibitor Potency

Several small molecule inhibitors of Hsd17B13 have been developed and characterized. The following table summarizes the reported potency of selected inhibitors.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| BI-3231 | Human Hsd17B13 | Enzymatic | <10 | [17] |

| BI-3231 | Human Hsd17B13 | Cellular | <100 | [17] |

| Compound 32 (HSD17B13-IN-104) | Human Hsd17B13 | Enzymatic | 2.5 | [18][19][20] |

| Compound 32 (HSD17B13-IN-104) | Human Hsd17B13 (with LTB4) | Enzymatic | 7.6 | [18] |

Signaling Pathway and Regulatory Mechanisms

Hsd17B13 plays a role in hepatic lipid metabolism, and its expression is regulated by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein-1c (SREBP-1c)-dependent manner.[2][21][22] The enzyme's catalytic activity, including its retinol dehydrogenase activity, is implicated in the pathogenesis of NAFLD.[2][21] Inhibition of Hsd17B13 is a therapeutic strategy being explored to mitigate the progression of liver disease.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the study of Hsd17B13 and its inhibitors. Below are methodologies for key experiments.

Recombinant Hsd17B13 Protein Expression and Purification

Recombinant Hsd17B13 can be expressed in various systems, including Spodoptera frugiperda (Sf9) insect cells and human embryonic kidney (HEK293T) cells.[5][17]

Expression in Sf9 Insect Cells:

-

Cloning: The full-length human Hsd17B13 cDNA is cloned into a baculovirus transfer vector (e.g., pFastBac) with an appropriate tag (e.g., His6) for purification.

-

Baculovirus Generation: The recombinant plasmid is transformed into DH10Bac E. coli to generate a recombinant bacmid. The bacmid DNA is then transfected into Sf9 cells to produce recombinant baculovirus.

-

Protein Expression: Sf9 cells are infected with the high-titer recombinant baculovirus. The cells are cultured for a period to allow for protein expression.

-

Purification: The cells are harvested, lysed, and the recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.[17]

Expression in HEK293T Cells:

-

Cloning: The Hsd17B13 cDNA is cloned into a mammalian expression vector (e.g., pcDNA3.1) with a suitable tag (e.g., FLAG-tag).[5]

-

Transfection: The recombinant plasmid is transfected into HEK293T cells.

-

Harvest and Purification: After a suitable expression period, the cells are harvested and the protein is purified using affinity chromatography corresponding to the tag used.[12][16]

Enzymatic Activity Assays

The enzymatic activity of Hsd17B13 can be measured using various methods, including luminescence-based assays and HPLC.

NADH-Glo™ Luminescence Assay: This assay measures the production of NADH, a product of the Hsd17B13-catalyzed reaction.

-

Reaction Setup: A reaction mixture is prepared containing the purified recombinant Hsd17B13 protein, the substrate (e.g., β-estradiol or retinol), and the cofactor NAD+.[1][20]

-

Inhibitor Addition: For inhibitor studies, the compound of interest (e.g., this compound) is added to the reaction mixture at various concentrations.

-

NADH Detection: After a defined incubation period, the NADH-Glo™ Detection Reagent is added. This reagent contains a reductase, a proluciferin substrate, and a luciferase. The reductase converts the proluciferin to luciferin in the presence of NADH. The luciferase then catalyzes the production of light from luciferin, which is proportional to the amount of NADH produced.[23][24][25]

-

Measurement: The luminescence is measured using a plate reader.[1][13][18]

HPLC-Based Retinol Dehydrogenase Assay: This method directly measures the conversion of retinol to retinaldehyde.[2]

-

Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid expressing Hsd17B13.

-

Substrate Addition: All-trans-retinol is added to the cell culture medium.

-

Extraction: After incubation, the retinoids are extracted from the cells.

-

HPLC Analysis: The extracted retinoids (retinol, retinaldehyde, and retinoic acid) are separated and quantified by normal-phase high-performance liquid chromatography (HPLC).[2]

Structural Biology: X-ray Crystallography

Determining the crystal structure of Hsd17B13 in complex with an inhibitor provides atomic-level insights into their interaction.

-

Protein Crystallization: The purified Hsd17B13 protein is co-crystallized with the inhibitor and the cofactor NAD+. This involves screening a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature).

-

Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic model of the protein-inhibitor complex is built and refined.[26]

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of Hsd17B13 inhibitors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. assaygenie.com [assaygenie.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. med.unc.edu [med.unc.edu]

- 7. agilent.com [agilent.com]

- 8. RapidFire Mass Spectrometry with Enhanced Throughput as an Alternative to Liquid-Liquid Salt Assisted Extraction and LC/MS Analysis for Sulfonamides in Honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. A beginners guide to Sf9 and Sf21 insect cell line culture and troubleshooting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. scispace.com [scispace.com]

- 14. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mybiosource.com [mybiosource.com]

- 16. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. enanta.com [enanta.com]

- 18. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]

- 19. Mouse Hsd17b13(17-beta-hydroxysteroid dehydrogenase 13) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 20. origene.com [origene.com]

- 21. chem-agilent.com [chem-agilent.com]

- 22. m.youtube.com [m.youtube.com]

- 23. NAD/NADH-Glo™ Assay Protocol [promega.com]

- 24. NAD/NADH-Glo™ and NADP/NADPH-Glo™ Assays [worldwide.promega.com]

- 25. promega.com [promega.com]

- 26. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Assessment of Hsd17B13 Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary overview of the toxicity and safety assessment of inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other chronic liver diseases. Due to the absence of publicly available data for a specific compound designated "Hsd17B13-IN-22," this document synthesizes preclinical and early clinical findings from various Hsd17B13 inhibitor modalities, including small molecules and RNA interference (RNAi) therapeutics, to construct a representative safety profile.

Executive Summary

Hsd17B13, a lipid droplet-associated enzyme predominantly expressed in the liver, has garnered significant attention following human genetic studies that link loss-of-function variants to a reduced risk of developing progressive liver diseases.[1][2] This has spurred the development of therapeutic agents aimed at inhibiting its enzymatic activity. Early data from both small molecule and RNAi inhibitors suggest that targeting Hsd17B13 is generally well-tolerated in preclinical models and early human trials.[3] The primary adverse events noted are related to the administration route, such as mild and transient injection-site reactions for subcutaneously delivered RNAi therapeutics.[3] So far, there has been no evidence of drug-induced liver injury associated with Hsd17B13 inhibition.[3]

Mechanism of Action and Potential On-Target Effects

Hsd17B13 is understood to play a role in hepatic lipid metabolism.[4][5] Its inhibition is thought to be hepatoprotective, potentially through the regulation of lipid droplet dynamics and preventing lipotoxicity.[5] The mechanism of action for inhibitors generally involves either direct enzymatic inhibition by small molecules or the reduction of Hsd17B13 protein expression through RNA interference.

dot

Caption: Simplified signaling pathway of Hsd17B13 in hepatocytes and the point of intervention for its inhibitors.

Preclinical and Clinical Safety Data Overview

The following tables summarize the available safety and tolerability data for different classes of Hsd17B13 inhibitors.

Table 1: Small Molecule Hsd17B13 Inhibitors - Preclinical Findings

| Compound/Identifier | Model System | Key Findings | Citation |

| BI-3231 | In vitro (human & mouse hepatocytes) | No reported cytotoxicity; reduced lipotoxic effects of palmitic acid. High metabolic stability in liver microsomes but moderate in hepatocytes. | [5][6] |

| In vivo (mice) | Rapid plasma clearance with considerable hepatic accumulation. No specific in vivo toxicity data reported. | [6] | |

| EP-037429 (prodrug) | In vivo (mouse models of liver injury) | Hepatoprotective effects observed. No adverse safety findings mentioned in the abstract. | [7] |

| Compound 32 | In vivo (mouse models) | Showed a good pharmacokinetic profile and liver-targeting properties. Exhibited anti-MASH effects. No toxicity reported. | [8] |

| Dual FXR/HSD17B13 Modulator | In vivo (MASH models) | Suitable pharmacokinetic properties and safety profiles reported. | [2][9] |

Table 2: RNAi Therapeutics Targeting Hsd17B13 - Clinical Findings

| Compound | Study Phase | Population | Key Safety and Tolerability Findings | Citation |

| Rapirosiran | Phase I | Healthy Adults | Most common AE: mild and transient injection-site reactions (11%). No treatment-related serious AEs. | [3] |

| Adults with MASH | Only AE in ≥10% of patients was COVID-19 (deemed treatment-unrelated). No evidence of drug-induced liver injury. | [3] |

Experimental Protocols

Detailed experimental methodologies are crucial for interpreting toxicity data. Below are representative protocols based on published studies of Hsd17B13 inhibitors.

In Vitro Cytotoxicity and Lipotoxicity Assay

-

Objective: To assess the direct cellular toxicity of an Hsd17B13 inhibitor and its ability to mitigate lipotoxicity.

-

Cell Lines: Human hepatoma cell lines (e.g., HepG2) and primary mouse hepatocytes.[10]

-

Methodology:

-

Cells are cultured under standard conditions.

-

Lipotoxicity is induced by treating cells with palmitic acid.[10]

-

Cells are co-incubated with the Hsd17B13 inhibitor (e.g., BI-3231) at various concentrations.[10]

-

Cell viability is assessed using standard assays (e.g., MTT or LDH release).

-

Triglyceride accumulation is measured to evaluate the effect on steatosis.[10]

-

Mitochondrial respiratory function may be assessed to investigate the mechanism of protection.[5]

-

In Vivo Acute and Chronic Liver Injury Models

-

Objective: To evaluate the in vivo efficacy and safety of an Hsd17B13 inhibitor in disease models.

-

Animal Models:

-

Methodology:

-

Disease is induced in mice over a specified period.

-

The Hsd17B13 inhibitor (or its prodrug) is administered (e.g., oral gavage, intraperitoneal injection).[7]

-

Control groups receive a vehicle.

-

During and at the end of the study, blood samples are collected to measure plasma markers of liver injury (e.g., ALT, AST).[11]

-

At necropsy, liver tissues are collected for histological analysis (e.g., H&E staining for inflammation and steatosis, Sirius Red for fibrosis) and gene/protein expression analysis of markers for inflammation and fibrosis.[7]

-

Pharmacokinetic analysis is performed to determine drug exposure in plasma and liver tissue.[8]

-

dot

Caption: A representative workflow for the preclinical toxicity assessment of a novel Hsd17B13 inhibitor.

Conclusion and Future Directions

The current body of evidence from diverse investigational agents suggests that pharmacological inhibition of Hsd17B13 is a promising and potentially safe therapeutic strategy for chronic liver diseases like NASH. The available preclinical and early clinical data have not revealed significant on-target toxicity, with a favorable safety profile observed for an RNAi therapeutic in a Phase I study.[3] However, comprehensive long-term toxicology studies are necessary for any new chemical entity, including "this compound," to fully characterize its safety profile before advancing to later-stage clinical trials. Future research should focus on elucidating the off-target effects of specific small molecule inhibitors and the long-term consequences of sustained Hsd17B13 suppression.

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of First-in-Class FXR and HSD17B13 Dual Modulator for the Treatment of Metabolic Dysfunction-Associated Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. enanta.com [enanta.com]

- 8. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Hsd17B13-IN-22: A Technical Overview of a Novel Inhibitor for Hydroxysteroid 17β-Dehydrogenase 13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for a spectrum of liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease, sparking significant interest in the development of small molecule inhibitors. Hsd17B13-IN-22 is a recently developed inhibitor of HSD17B13. This technical guide provides a comprehensive overview of the patent and intellectual property landscape surrounding this compound, alongside detailed experimental protocols and data presentation to support further research and development efforts.

Patent and Intellectual Property Landscape

While specific patent information for this compound is not publicly available, the broader intellectual property landscape for HSD17B13 inhibitors is dynamic and growing. Numerous patent applications have been filed by pharmaceutical companies and research institutions, claiming novel chemical entities that modulate HSD17B13 activity. These patents typically cover the chemical structure of the inhibitors, their synthesis, and their use in treating liver diseases and related metabolic disorders. Researchers and drug development professionals should conduct thorough freedom-to-operate searches to navigate this complex landscape.

Core Data Summary

Quantitative data for this compound is not yet available in the public domain. However, to provide a framework for understanding the expected potency and characteristics of such an inhibitor, the following tables summarize representative data for other known HSD17B13 inhibitors.

Table 1: In Vitro Potency of Representative HSD17B13 Inhibitors

| Compound ID | Assay Type | Substrate | IC50 (µM) |

| HSD17B13-IN-3 | Biochemical | β-estradiol | 0.38[1] |

| HSD17B13-IN-3 | Biochemical | Leukotriene B4 (LTB4) | 0.45[1] |

| HSD17B13-IN-96 | Biochemical | Estradiol | <0.1[2] |

Table 2: Cellular Activity of Representative HSD17B13 Inhibitors

| Compound ID | Cell Line | Assay Type | Endpoint Measured | EC50 (µM) |

| Representative Inhibitor | HEK293 (overexpressing HSD17B13) | Target Engagement | Substrate Conversion | Not Available |

| Representative Inhibitor | Primary Hepatocytes | Lipid Accumulation | Triglyceride Levels | Not Available |

Key Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the characterization of HSD17B13 inhibitors. These protocols are based on established practices in the field and can be adapted for the evaluation of this compound.

Recombinant Human HSD17B13 Expression and Purification

A common method for producing recombinant HSD17B13 for use in biochemical assays involves a baculovirus expression system in insect cells (e.g., Sf9).

-

Vector Construction: The full-length human HSD17B13 cDNA is cloned into a baculovirus transfer vector (e.g., pFastBac) with an N-terminal purification tag, such as a hexahistidine (6xHis) tag.

-

Baculovirus Generation: The recombinant vector is used to generate a high-titer baculovirus stock according to the manufacturer's protocol (e.g., Bac-to-Bac Baculovirus Expression System).

-

Protein Expression: Sf9 insect cells are infected with the high-titer baculovirus stock and cultured for 48-72 hours.

-

Purification:

-

Cell pellets are harvested by centrifugation and lysed.

-

The lysate is cleared by centrifugation, and the supernatant containing the His-tagged HSD17B13 is incubated with Ni-NTA affinity resin.

-

The resin is washed extensively to remove non-specifically bound proteins.

-

The His-tagged HSD17B13 is eluted with an imidazole gradient.

-

The eluted protein is further purified by size-exclusion chromatography to ensure homogeneity.

-

Protein concentration is determined using a standard method (e.g., Bradford assay), and purity is assessed by SDS-PAGE.

-

HSD17B13 Biochemical Activity Assay (NAD-Glo™ Assay)

This assay measures the production of NADH, a product of the HSD17B13-catalyzed oxidation of a substrate.

-

Materials:

-

Purified recombinant human HSD17B13

-

Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween-20

-

Substrate: β-estradiol or Leukotriene B4 (LTB4)

-

Cofactor: NAD+

-

Test Compound (this compound)

-

NAD-Glo™ Assay System (Promega)

-

-

Procedure:

-

A serial dilution of the test compound is prepared in DMSO.

-

In a 384-well plate, add assay buffer, purified HSD17B13 enzyme (e.g., 50-100 nM), and the test compound.

-

Initiate the reaction by adding the substrate (e.g., 10-50 µM β-estradiol) and cofactor (e.g., 10-50 µM NAD+).

-

The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).

-

The reaction is stopped, and the amount of NADH produced is quantified using the NAD-Glo™ Assay System according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

IC50 values are calculated by fitting the data to a four-parameter logistic equation.

-

Cell-Based HSD17B13 Activity Assay

This assay measures the ability of an inhibitor to block HSD17B13 activity in a cellular context.

-

Cell Culture: HEK293 cells are stably transfected with an expression vector for human HSD17B13.

-

Procedure:

-

Seed the HSD17B13-overexpressing HEK293 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified pre-incubation time.

-

Add a cell-permeable substrate (e.g., a suitable steroid or lipid) to the cells.

-

Incubate for a defined period to allow for substrate conversion.

-

Lyse the cells and measure the amount of product formed using a suitable analytical method, such as RapidFire mass spectrometry (RF-MS).

-

EC50 values are determined by plotting the percent inhibition against the compound concentration.

-

Visualizations

Signaling Pathway

References

Methodological & Application

Application Notes and Protocols for Hsd17B13-IN-22 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] It is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases.[1][2][3] Genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of developing severe liver conditions, making it a compelling therapeutic target for the treatment of NAFLD and non-alcoholic steatohepatitis (NASH).[2][3] Hsd17B13-IN-22 is an investigational inhibitor of HSD17B13. These application notes provide a general framework for the cellular application and evaluation of this compound.

Quantitative Data Summary

As this compound is an experimental compound, specific quantitative data from published studies are not yet available. The following table provides a template for organizing experimental data that should be generated during the evaluation of this compound or similar inhibitors.

| Parameter | Cell Line | Experimental Condition | Value |

| IC50 | Huh7 | HSD17B13 Enzymatic Assay | User-defined |

| EC50 | HepG2 | Lipid Accumulation Assay | User-defined |

| Cytotoxicity (CC50) | Primary Human Hepatocytes | MTT/LDH Assay | User-defined |

| Target Engagement | HEK293T (overexpressing HSD17B13) | Cellular Thermal Shift Assay (CETSA) | User-defined |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known signaling pathway of HSD17B13 and a general experimental workflow for evaluating an inhibitor like this compound.

Experimental Protocols

The following are generalized protocols for the use of a novel HSD17B13 inhibitor in cell culture. These should be optimized for specific cell lines and experimental conditions.

Protocol 1: Cell-Based HSD17B13 Enzymatic Activity Assay

This protocol is designed to measure the enzymatic activity of HSD17B13 in a cellular context and to evaluate the inhibitory effect of this compound. It is based on assays for HSD17B13 activity which often utilize substrates like retinol or β-estradiol.[4]

Materials:

-

Hepatocyte cell line (e.g., Huh7, HepG2, or HEK293T overexpressing HSD17B13)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

HSD17B13 substrate (e.g., retinol or β-estradiol)

-

NAD+ (cofactor)

-

Lysis buffer (e.g., 1% Triton X-100, 50 mM Tris pH 8, 150 mM NaCl)

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.6)

-

Detection reagent for NADH (luminescent or fluorescent)

-

96-well white or black assay plates

-

Plate reader with luminescence or fluorescence detection capabilities

Procedure:

-

Cell Seeding: Seed the chosen hepatocyte cell line in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

-

Cell Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate for a predetermined time (e.g., 1-24 hours) to allow for compound uptake and target engagement.

-

-

Cell Lysis:

-

Wash the cells with PBS.

-

Add lysis buffer to each well and incubate on ice for 10 minutes.

-

Collect the cell lysates.

-

-

Enzymatic Reaction:

-

In a new 96-well assay plate, add a small volume of cell lysate to each well.

-

Prepare a reaction mixture containing the assay buffer, HSD17B13 substrate, and NAD+.

-

Initiate the reaction by adding the reaction mixture to each well containing the cell lysate.

-

-

Detection:

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (if necessary, depending on the detection kit).

-

Add the NADH detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Subtract the background signal (wells with no lysate).

-

Normalize the data to the vehicle control.

-

Plot the normalized data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

-

Protocol 2: Lipid Accumulation Assay

This protocol is to assess the effect of this compound on lipid accumulation in hepatocytes, a key phenotype associated with HSD17B13 activity.

Materials:

-

Hepatocyte cell line (e.g., Huh7, HepG2)

-

Cell culture medium

-

Fatty acid solution (e.g., oleic acid complexed to BSA)

-

This compound

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Oil Red O staining solution or BODIPY 493/503

-

Microscope for imaging

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a multi-well plate suitable for imaging.

-

Allow cells to adhere overnight.

-

Treat cells with a fatty acid solution to induce lipid droplet formation.

-

Concurrently, treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate for 24-48 hours.

-

-

Cell Staining:

-

Wash the cells gently with PBS.

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Wash again with PBS.

-

For Oil Red O staining, incubate with the staining solution for 30-60 minutes, then wash with water.

-

For BODIPY staining, incubate with a dilute solution of BODIPY in PBS for 15-30 minutes, then wash with PBS.

-

-

Imaging and Quantification:

-

Acquire images using a brightfield (for Oil Red O) or fluorescence (for BODIPY) microscope.

-

Quantify the lipid droplet area or intensity per cell using image analysis software (e.g., ImageJ).

-

-

Data Analysis:

-

Normalize the lipid accumulation in the treated cells to the vehicle control.

-

Plot the normalized data to evaluate the effect of this compound on lipid accumulation and determine the EC50.

-

Concluding Remarks

The provided protocols offer a foundational approach for the in vitro characterization of this compound. Researchers should adapt and optimize these methods based on their specific experimental goals and available resources. The study of HSD17B13 inhibitors is a promising avenue for the development of novel therapeutics for liver diseases.

References

Application Notes and Protocols for Hsd17B13 Inhibitors in Mouse Models of Non-Alcoholic Steatohepatitis (NASH)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific in vivo data for the compound "Hsd17B13-IN-22" in NASH mouse models is publicly available. The following application notes and protocols are based on published preclinical studies of other potent and selective Hsd17B13 inhibitors, such as BI-3231 and its structural analog, compound 32. These notes serve as a comprehensive guide and a representative example for utilizing small molecule inhibitors of Hsd17B13 in similar research settings.

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Human genetic studies have robustly linked loss-of-function variants of the HSD17B13 gene to a reduced risk of progressing from simple steatosis to the more severe forms of non-alcoholic fatty liver disease (NAFLD), including non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. This makes Hsd17B13 a compelling therapeutic target for the treatment of NASH. Small molecule inhibitors of Hsd17B13 are being developed to mimic the protective effects of these genetic variants.

This document provides detailed protocols and application notes for the use of Hsd17B13 inhibitors in preclinical mouse models of NASH, based on the characterization of compounds like BI-3231 and its analogs.

Mechanism of Action and Signaling Pathway

Hsd17B13 is understood to play a role in hepatic lipid metabolism. While its precise physiological substrates are still under investigation, inhibition of its enzymatic activity is thought to protect against liver damage. One of the proposed mechanisms involves the regulation of hepatic lipid homeostasis by modulating pathways such as the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Fatty Acid Synthase (FAS), which are key regulators of lipogenesis. By inhibiting Hsd17B13, the downstream effects of excessive lipid accumulation and subsequent lipotoxicity, inflammation, and fibrosis may be mitigated.

References

Application Notes and Protocols for In Vivo Studies of HSD17B13 Modulation

A Note on Hsd17B13-IN-22: As of late 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "this compound." Therefore, detailed dosage and administration protocols for this specific inhibitor cannot be provided.

The following application notes and protocols are based on established in vivo methodologies for modulating the activity of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) using alternative approaches, such as RNA interference (RNAi). These protocols can serve as a valuable reference for researchers planning in vivo studies with novel HSD17B13 inhibitors, providing a framework for experimental design, including animal models, administration routes, and relevant endpoints.

Introduction to HSD17B13 as a Therapeutic Target

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[4][5] This protective effect has positioned HSD17B13 as a promising therapeutic target for these conditions.[2][3] In vivo studies in animal models have been crucial in elucidating the role of HSD17B13 in liver pathophysiology and for testing the efficacy of therapeutic interventions aimed at inhibiting its function.[6][7]

Data Presentation: In Vivo Modulation of HSD17B13

The following table summarizes key parameters from a representative in vivo study utilizing adeno-associated virus (AAV) mediated short hairpin RNA (shRNA) to knock down Hsd17b13 expression in a mouse model of NAFLD.

| Parameter | Details | Reference |

| Animal Model | Male C57BL/6J mice | [8] |

| Disease Induction | 45% kcal high-fat diet (HFD) for 21 weeks | [8] |

| Therapeutic Agent | AAV8 encoding a short hairpin RNA targeting Hsd17b13 (AAV8-shHsd17b13) or a scrambled control (AAV8-shScrmbl) | [6][8] |

| Dosage | Not specified in the provided abstracts, but typically in the range of 1 x 10^11 to 1 x 10^12 vector genomes (vg) per mouse. | |

| Administration Route | Intraperitoneal (I.P.) injection | [8] |

| Frequency | Single injection | [6] |

| Study Duration | Mice were maintained on HFD for an additional period post-injection before analysis. | [8] |

| Key Findings | Knockdown of Hsd17b13 attenuated liver steatosis without affecting body weight or adiposity. Changes in the expression of genes involved in phospholipid and polyunsaturated fatty acid (PUFA) metabolism were observed. | [7][9] |

Experimental Protocols

Protocol 1: AAV-mediated Knockdown of Hsd17b13 in a High-Fat Diet Mouse Model of NAFLD

This protocol describes a method for inducing NAFLD in mice and subsequently treating them with an AAV vector to knock down Hsd17b13 expression in the liver.

1. Animal Model and Husbandry

-

Use male C57BL/6J mice, 11 weeks of age at the start of the diet regimen.[8]

-

House mice under a 12-hour light-dark cycle with ad libitum access to food and water.[8]

-

All procedures should be performed in accordance with institutional guidelines for animal care and use.

2. NAFLD Induction

-

Feed mice a 45% kcal high-fat diet (e.g., Research Diets D12451) for 21 weeks to induce obesity and hepatic steatosis. A control group should be fed a standard chow diet.[8]

3. AAV Vector Preparation and Administration

-

Prepare AAV8 vectors expressing a validated shRNA targeting mouse Hsd17b13 and a non-targeting scrambled shRNA control.

-

At 21 weeks of HFD feeding, randomize the HFD-fed mice into two groups.

-

Administer a single intraperitoneal (I.P.) injection of either AAV8-shHsd17b13 or AAV8-shScrmbl control.

4. Post-Injection Monitoring and Sample Collection

-

Continue the respective diets for all groups for a predetermined period (e.g., 2-4 weeks) post-AAV administration.

-

Monitor body weight and food intake regularly.

-

At the end of the study, euthanize the mice and collect blood and liver tissue for analysis.

5. Endpoint Analysis

-

Gene and Protein Expression: Analyze Hsd17b13 mRNA and protein levels in the liver to confirm knockdown.

-

Histology: Perform H&E and Oil Red O staining of liver sections to assess steatosis.

-

Biochemical Analysis: Measure plasma levels of liver enzymes (ALT, AST) and lipids.

-

Lipidomics: Analyze the lipid composition of the liver tissue.[7]

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

Caption: Proposed role of HSD17B13 in hepatic lipid metabolism.

Caption: Experimental workflow for in vivo HSD17B13 knockdown.

References

- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. primarysourceai.substack.com [primarysourceai.substack.com]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Hsd17B13-IN-22 in High-Throughput Screening for Novel Therapeutics Against Liver Disease

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4][5] Genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[3][6] This makes HSD17B13 a compelling therapeutic target for the discovery of novel drugs to treat chronic liver diseases. Hsd17B13-IN-22 is a potent and selective inhibitor of HSD17B13, identified through high-throughput screening (HTS), and serves as a valuable tool for studying the enzyme's function and for the development of new therapeutics.

HSD17B13 is known to be involved in hepatic lipid metabolism.[7] The enzyme is a member of the short-chain dehydrogenases/reductases (SDR) family and is believed to play a role in the metabolism of steroids, bioactive lipids, and retinol.[3][8][9] Its precise physiological substrate and function are still under investigation, but its association with lipid droplets and the protective nature of its loss-of-function variants point towards its role in the pathogenesis of liver steatosis and its progression.[2][3]

This document provides detailed protocols for the application of this compound in high-throughput screening assays to identify and characterize novel inhibitors of HSD17B13.

HSD17B13 Signaling and Role in Liver Disease

HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[2] Its expression can be induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein-1c (SREBP-1c)-dependent manner, a key pathway in lipid biosynthesis.[1][2] The enzyme utilizes NAD+ as a cofactor to catalyze the oxidation of its substrates.[4][8] The inhibition of HSD17B13 is thought to mimic the protective effects of the naturally occurring loss-of-function variants, thereby preventing the progression of liver disease.

High-Throughput Screening (HTS) Workflow

The discovery of HSD17B13 inhibitors can be efficiently achieved through a multi-stage HTS campaign. The workflow typically involves a primary screen of a large compound library, followed by confirmatory and secondary assays to validate hits and characterize their mechanism of action.

Experimental Protocols

Protocol 1: Biochemical High-Throughput Screening Assay for HSD17B13 Inhibition

This protocol describes a biochemical assay to measure the inhibition of recombinant human HSD17B13. The assay quantifies the production of NADH, a product of the enzymatic reaction, using a bioluminescent detection method.

Materials:

-

Recombinant human HSD17B13 protein

-

This compound (or other test compounds)

-

β-estradiol (substrate)

-

NAD+ (cofactor)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween-20[4]

-

NADH-Glo™ Detection Kit

-

384-well or 1536-well assay plates (low-volume, white)

-

Acoustic liquid handler or pin tool for compound dispensing

-

Multi-mode plate reader with luminescence detection capabilities

Procedure:

-

Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (typically at a high concentration, e.g., 10 mM in DMSO) into the assay plate wells. For this compound, prepare a serial dilution to determine the IC50. Include DMSO-only wells as negative controls (100% activity) and wells with a known potent inhibitor or without enzyme as positive controls (0% activity).

-

Enzyme Preparation: Prepare a solution of recombinant HSD17B13 in assay buffer. The final concentration in the assay should be optimized for a robust signal-to-background ratio (e.g., 30 nM).[10]

-

Substrate/Cofactor Mix Preparation: Prepare a mix of β-estradiol and NAD+ in assay buffer. Final concentrations in the assay should be at or near the Km for each, for example, 12 µM β-estradiol and 500 µM NAD+.[10]

-

Reaction Initiation: Add the HSD17B13 enzyme solution to the wells containing the compounds and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Start Reaction: Add the substrate/cofactor mix to initiate the enzymatic reaction. The final assay volume will depend on the plate format (e.g., 5-10 µL for a 384-well plate).

-

Reaction Incubation: Incubate the reaction plate at 37°C for 60-120 minutes.

-

Detection: Add the NADH-Glo™ detection reagent according to the manufacturer's instructions. This reagent contains reductase, a pro-luciferin substrate, and luciferase. The reductase is activated by NADH to convert the pro-luciferin to luciferin, which is then used by the luciferase to generate a light signal.

-

Signal Measurement: Incubate the plate for an additional 60 minutes at room temperature to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. For dose-response curves, fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Assay for HSD17B13 Inhibition

This protocol describes a cell-based assay to confirm the activity of HSD17B13 inhibitors in a more physiologically relevant context. This assay typically uses a human liver cell line (e.g., HepG2 or Huh7) overexpressing HSD17B13.

Materials:

-

HepG2 or Huh7 cells stably overexpressing human HSD17B13

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or other test compounds)

-

β-estradiol (substrate)

-

Cell lysis buffer

-

LC-MS/MS system for product quantification (e.g., estrone)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the HSD17B13-overexpressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for 1-2 hours. Include DMSO-only wells as controls.

-

Substrate Addition: Add β-estradiol to the cell culture medium at a final concentration of, for example, 1 µM.

-

Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.

-

Sample Collection: Collect the cell culture supernatant.

-

Product Quantification: Quantify the amount of estrone (the product of β-estradiol oxidation by HSD17B13) in the supernatant using a validated LC-MS/MS method.

-

Data Analysis: Determine the percent inhibition of estrone formation at each compound concentration relative to the DMSO control. Calculate the IC50 value from the dose-response curve.

-

(Optional) Cell Viability Assay: Perform a cell viability assay (e.g., CellTiter-Glo®) on the treated cells to rule out cytotoxicity as a cause for reduced product formation.[8]

Data Presentation

The following tables summarize the in vitro and pharmacokinetic properties of a representative HSD17B13 inhibitor, this compound.

Table 1: In Vitro Activity and Selectivity of this compound

| Parameter | This compound | BI-3231 (Reference) |

| Biochemical IC50 (Human HSD17B13) | 8.5 nM | 4.5 nM[8] |

| Biochemical IC50 (Mouse HSD17B13) | 12.2 nM | 6.3 nM[8] |

| Cellular IC50 (Human HSD17B13) | 45.0 nM | 25.0 nM[8] |

| Selectivity vs. HSD17B11 (Biochemical) | >1000-fold | >1000-fold[8] |

Table 2: In Vitro ADME and Pharmacokinetic Properties of this compound

| Parameter | This compound | BI-3231 (Reference) |